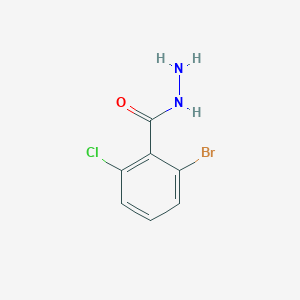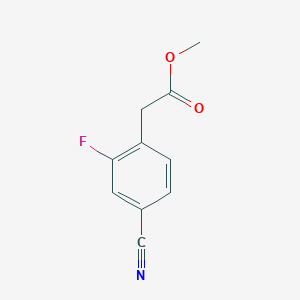
Methyl 2-(4-cyano-2-fluorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-cyano-2-fluorophenyl)acetate is an organic compound with the molecular formula C10H8FNO2 It is characterized by the presence of a cyano group and a fluorine atom attached to a phenyl ring, which is further connected to an acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-cyano-2-fluorophenyl)acetate typically involves the esterification of 2-(4-cyano-2-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: 2-(4-cyano-2-fluorophenyl)acetic acid.
Reduction: Methyl 2-(4-aminomethyl-2-fluorophenyl)acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(4-cyano-2-fluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-cyano-2-fluorophenyl)acetate largely depends on its chemical structure and the functional groups present. The cyano group can participate in various interactions with biological targets, while the fluorine atom can enhance the compound’s stability and bioavailability. The acetate group can facilitate the compound’s incorporation into larger molecular frameworks, thereby influencing its overall activity.
Comparaison Avec Des Composés Similaires
- Methyl 2-(4-fluorophenyl)acetate
- Methyl 2-(4-cyano-2-chlorophenyl)acetate
- Methyl 2-(4-cyano-2-bromophenyl)acetate
Comparison: Methyl 2-(4-cyano-2-fluorophenyl)acetate is unique due to the presence of both a cyano group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds with different substituents. The fluorine atom, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Propriétés
IUPAC Name |
methyl 2-(4-cyano-2-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)5-8-3-2-7(6-12)4-9(8)11/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAXKUZXCQHXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)

![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)
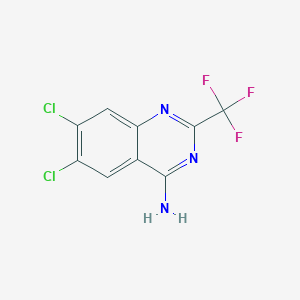
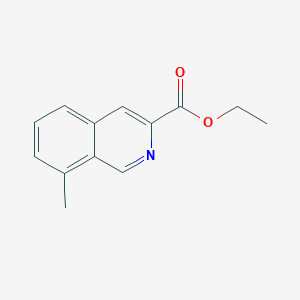
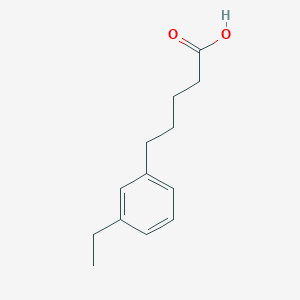
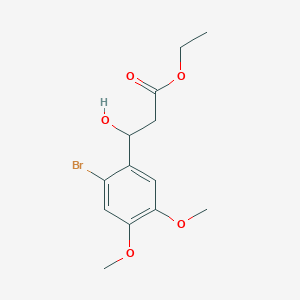
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
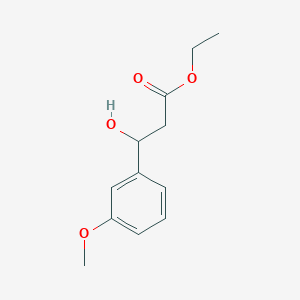
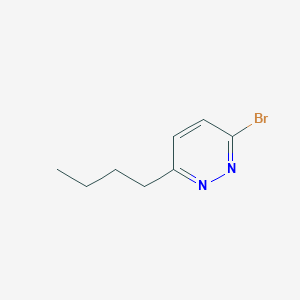

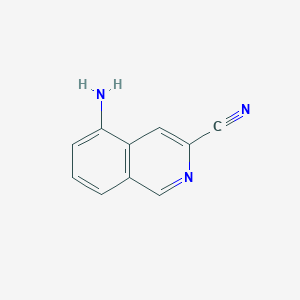
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)
